Chlorquinaldol was historically used as a topical antiseptic for skin infections and vaginal infections. It was marketed under the trade name Sterosan in the 1950s as an alternative to iodine, sulfa drugs, and hormones. While it has been largely replaced for skin infections, it remains approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis. []
Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to antibiotics. Studies show that chlorquinaldol can effectively eradicate and prevent the formation of bacterial biofilms. This makes it a promising candidate for treating chronic infections associated with biofilms, such as those in wounds or implanted devices.
Chlorquinaldol is a chlorinated derivative of 8-hydroxyquinoline, classified as an antimicrobial agent and antiseptic. Its molecular formula is , with a molecular weight of approximately 228.07 g/mol. This compound is primarily utilized in topical applications for treating various skin infections and conditions, including infected wounds, dermatitis, and vaginal infections. Chlorquinaldol acts as a local treatment for cortico-sensitive dermatosis with superinfection and is known for its effectiveness against both gram-positive and gram-negative bacteria, although it shows higher efficacy against gram-positive strains, particularly staphylococci .
Chlorquinaldol has demonstrated significant antimicrobial activity, effectively inhibiting the growth of a variety of pathogens. Its bactericidal effects extend to both gram-positive and gram-negative bacteria, making it a versatile agent in treating infections. The compound has been shown to enhance bactericidal activity against Escherichia coli in human duodeno-pancreatic secretions, with a minimum inhibitory concentration of 0.5 µg/mL .
Additionally, it is recognized for its role as an amebicide, particularly in treating nonspecific diarrhea and gynecological infections . Chlorquinaldol is also noted for its potential to increase histamine release and activate cell-mediated immunity .
The primary applications of chlorquinaldol include:
Despite its efficacy, chlorquinaldol is not widely available in commercial markets such as the United States but remains utilized in other countries under various proprietary names .
Chlorquinaldol shares structural similarities with several compounds within the hydroxyquinoline class. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Clioquinol | C9H6ClN3O | Known for its use as an antimicrobial agent; less effective against gram-positive bacteria compared to chlorquinaldol. |
8-Hydroxyquinoline | C9H7NO | A parent compound known for chelation properties; lacks the chlorination which enhances activity in chlorquinaldol. |
Quinine | C20H24N2O2 | An alkaloid used primarily as an antimalarial; structurally distinct but shares some antimicrobial properties. |
Chloroquine | C18H26ClN3O | An antimalarial drug; similar quinoline structure but different applications and mechanisms of action. |
Hydroxychloroquine | C18H26ClN3O | Used primarily for autoimmune diseases; shares structural features but has distinct pharmacological uses. |
Chlorquinaldol's unique position lies in its specific antibacterial efficacy and application as an amebicide, distinguishing it from other related compounds that may focus on different therapeutic areas or mechanisms of action .
The synthesis of chlorquinaldol (5,7-dichloro-8-hydroxy-2-methylquinoline) has evolved significantly since its discovery. Early methods for producing chlorquinaldol relied on direct chlorination of 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine) using chlorine gas as the chlorinating agent. These traditional approaches faced several challenges, including poor selectivity, formation of unwanted by-products, and environmental concerns associated with chlorine gas handling.
One of the earliest documented methods for chlorquinaldol synthesis was published in a patent describing the production of 5,7-dichloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinaldine. The process involved chlorinating a solution of 8-hydroxy-quinoline or 8-hydroxy-quinaldine in chloroform with an excess of chlorine in the presence of iodine catalyst. This method represented a significant improvement over previous approaches:
In a 2 litre flask, 125 grams of 8-hydroxy-quinoline are dissolved in 1,000 ml of chloroform and 1.5 grams of iodine are added to the solution. Subsequently, 200 grams of chlorine are introduced into the reaction mixture over a period of 3 hours at 25°C and the mixture is then stirred for 5 hours.
The historical method demonstrated several advantages over earlier processes that utilized glacial acetic acid as a solvent, which required expensive distillation processes and resulted in significant solvent loss. The chloroform-based method achieved yields of approximately 94-97% of the theoretical maximum.
Method | Solvent | Catalyst | Chlorinating Agent | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Acetic Acid Method | Glacial acetic acid | None | Chlorine gas | 70-85 | Simple procedure | 47% acetic acid loss, recrystallization needed |
Antimony-Catalyzed | Glacial acetic acid | Antimony trichloride | Chlorine gas | 80-90 | Higher yield | Metal contamination, complex purification |
Iodine-Catalyzed | Chloroform | Iodine (0.5-5% w/w) | Chlorine gas | 94-97 | High yield, purer product | Requires excess chlorine, chloroform waste |
Contemporary industrial production of chlorquinaldol has focused on improving efficiency while addressing environmental concerns. One significant advancement came through the use of N-chlorosuccinimide as an alternative chlorinating agent to elemental chlorine. This approach offers several benefits:
A modern synthesis route described in patent literature details the use of dichlorohydantoin as a chlorinating agent with Lewis acid catalysis:
10g of 8-hydroxy-2-methylquinoline, 80mL of dichloromethane and 0.5g of aluminum chloride are put into a 250mL reaction bottle, stirred and cooled to 20-30°C, 7.7g of dichlorohydantoin is added, and the temperature is kept at 32-41°C for reaction for 9 hours.
This method achieves chloroquinaldol with HPLC purity of 99.71% and yields of approximately 66.05%. While the yield is lower than historical methods using chlorine gas, the improved safety profile and environmental considerations make this approach attractive for industrial applications.
Chlorquinaldol demonstrates significant antibiofilm activity against both Gram-positive and Gram-negative pathogens, particularly methicillin-susceptible Staphylococcus aureus (MSSA) and carbapenem-susceptible Pseudomonas aeruginosa. In vitro studies utilizing crystal violet assays and confocal laser scanning microscopy revealed that subinhibitory concentrations (½ and ¼ minimum inhibitory concentration, MIC) of chlorquinaldol reduced MSSA biofilm biomass by up to 70%, comparable to gentamicin but superior to fusidic acid [1] [2]. Against mature biofilms, chlorquinaldol achieved a 25.4% reduction in methicillin-resistant S. aureus (MRSA) viability, outperforming fusidic acid, which showed negligible activity [1] [2].
For P. aeruginosa, chlorquinaldol inhibited biofilm formation in carbapenem-susceptible strains by disrupting extracellular polymeric substance (EPS) production, as evidenced by reduced biofilm thickness in three-dimensional reconstructions [1] [2]. However, its efficacy diminished against carbapenem-resistant strains, where impermeability mechanisms likely limited intracellular accumulation [1] [2]. Structural analysis suggests that chlorquinaldol destabilizes biofilm architecture by interfering with quorum-sensing pathways and metalloprotein interactions critical for EPS synthesis [1].
Chlorquinaldol exhibits distinct advantages over conventional antibiotics when addressing resistant Gram-positive pathogens. Against MRSA, chlorquinaldol demonstrated MIC values ranging from 0.016 to 0.5 mg/L, outperforming fusidic acid (MIC: 0.016–2 mg/L) in strains with acquired fusB resistance genes [1] [4]. Time-kill assays revealed bactericidal activity at 2× MIC within 24 hours, a profile not observed with gentamicin against aminoglycoside-resistant isolates [4].
Notably, chlorquinaldol retained activity against vancomycin-intermediate Staphylococcus epidermidis (VISE), with MIC50 values of 0.25 mg/L compared to gentamicin’s MIC50 of 512 mg/L [4]. This divergence highlights its potential as a salvage therapy for multidrug-resistant staphylococcal infections. However, efficacy against Streptococcus pyogenes and Cutibacterium acnes was modest, underscoring its specificity for staphylococci [4].
Chlorquinaldol demonstrates potent transcriptional suppression of key Wnt/β-catenin downstream effectors, particularly c-Myc and LGR5, which are critical regulators of cell proliferation and stem cell maintenance in colorectal cancer [1] [5] [6]. The compound's inhibitory effects on these target genes occur through reduced β-catenin binding to their promoter regions and subsequent downregulation of transcriptional activity.
c-Myc, a central oncogene in colorectal cancer progression, represents a primary target of chlorquinaldol-mediated transcriptional suppression [1] [6]. The compound significantly reduces c-Myc expression in both HCT116 and SW480 cell lines at concentrations of 125-250 μM, as demonstrated by real-time quantitative PCR and Western blot analyses [1]. This suppression occurs through the disruption of β-catenin/TCF4 complex binding to the c-Myc promoter, leading to decreased transcriptional activation [1].
The functional significance of c-Myc suppression by chlorquinaldol extends beyond simple gene expression reduction. c-Myc plays a central role in the proliferation versus differentiation switch in colorectal epithelial cells through its direct repression of the p21CIP1/WAF1 promoter [7]. Following disruption of β-catenin/TCF4 activity by chlorquinaldol, decreased c-Myc expression releases p21CIP1/WAF1 transcription, which mediates G1 arrest and promotes cellular differentiation [7].
Leucine-rich G protein-coupled receptor-5 (LGR5), a critical stem cell marker and Wnt signaling amplifier, represents another primary target of chlorquinaldol action [1] [8]. The compound demonstrates dose-dependent suppression of LGR5 expression across a concentration range of 62.5-250 μM in both HCT116 and SW480 cell lines [1] [4]. This suppression occurs through transcriptional mechanisms involving reduced β-catenin/TCF4 complex binding to LGR5 promoter regions [1].
LGR5 downregulation by chlorquinaldol has significant implications for cancer stem cell biology, as LGR5-positive cells are accepted as cells-of-origin in colorectal cancer [8]. The intrinsic plasticity of LGR5-negative enterocytes to revert to LGR5-positive cells upon loss or ablation of LGR5 further implicates this gene in both tumor initiation and metastatic outgrowth [8].
Chlorquinaldol treatment results in comprehensive suppression of multiple Wnt target genes beyond c-Myc and LGR5 [1] [4]. Axin2, a key component of the Wnt signaling feedback loop, demonstrates significant reduction in HCT116 cells at concentrations of 125-250 μM, while showing decreased expression in SW480 cells across a broader range of 62.5-250 μM [4]. Survivin, an apoptosis inhibitor, requires higher concentrations (250 μM) for significant suppression in both cell lines [4].
The compound also affects other important Wnt target genes including CD44, EphB2, Claudin-1, c-ETS2, BMP4, and ENC1, all showing reduced expression levels following chlorquinaldol treatment [4] [7]. These genes play diverse roles in cancer progression, including cell adhesion, migration, tight junction formation, and cytoskeletal regulation [4].
Target Gene | Function | HCT116 IC50 | SW480 IC50 | Suppression Mechanism |
---|---|---|---|---|
c-Myc | Cell cycle regulation | 125-250 μM | 125-250 μM | Promoter binding disruption |
LGR5 | Stem cell marker | 62.5-250 μM | 62.5-250 μM | Transcriptional suppression |
Axin2 | Wnt feedback regulation | 125-250 μM | 62.5-250 μM | β-catenin/TCF4 inhibition |
Survivin | Apoptosis inhibition | 250 μM | 250 μM | Promoter complex disruption |
CD44 | Cell adhesion | 125-250 μM | 125-250 μM | Transcriptional downregulation |
The epigenetic modulatory effects of chlorquinaldol extend beyond direct transcriptional suppression to include complex interactions with histone deacetylase pathways and chromatin remodeling mechanisms [9] [10]. While specific direct interactions between chlorquinaldol and histone deacetylases have not been definitively established, the compound's effects on β-catenin acetylation and subsequent chromatin modifications suggest involvement in epigenetic regulatory networks.
Chlorquinaldol's primary epigenetic mechanism involves the inhibition of β-catenin acetylation, particularly at lysine 345 located in armadillo repeat 6 [1] [11]. This acetylation site is crucial for β-catenin's affinity for TCF4 and subsequent transcriptional activation [11]. The compound's ability to prevent this acetylation represents a significant epigenetic intervention in the Wnt signaling pathway [1].
The acetylation of β-catenin at lysine 345 by p300 acetyltransferase normally increases its affinity for TCF4 and enhances transcriptional activity [11]. Chlorquinaldol's interference with this process results in reduced formation of transcriptionally active β-catenin/TCF4 complexes, leading to decreased expression of downstream target genes [1]. This mechanism represents a form of epigenetic regulation through post-translational modification of key transcriptional regulators.
The compound's effects on chromatin structure and gene accessibility occur through multiple mechanisms [9] [10]. Histone deacetylases facilitate stage-specific development of cancers, with HDAC1 reducing cell cycle suppressors by interacting with Rb and influencing E2F1 activity [9]. The interaction between chlorquinaldol's effects on β-catenin acetylation and broader chromatin modifications suggests complex epigenetic regulatory mechanisms.
Research indicates that histone deacetylase activity affects the recruitment of transcriptional machinery, including TFIID and RNA polymerase II, at enhancers and enhancer-regulated genes [9]. The compound's ability to modulate β-catenin acetylation may influence these broader chromatin regulatory processes, contributing to its anticancer effects through epigenetic mechanisms.
Epigenetic modifications are potentially dependent on changes in metabolite levels, including oxygen, tricarboxylic acid cycle intermediates, 2-oxoglutarate, 2-hydroxyglutarate, and β-hydroxybutyrate [12]. These metabolic changes can influence epigenetic modifiers that control DNA methylation and post-translational modifications in histone tails [12]. While specific metabolic effects of chlorquinaldol have not been extensively characterized, the compound's cellular effects may involve modulation of these metabolic-epigenetic regulatory networks.
The interconnections between epigenetics and metabolism significantly impact cellular responses to therapeutic interventions [12]. Chlorquinaldol's effects on cellular metabolism, particularly in the context of altered Wnt signaling, may contribute to its epigenetic modulatory properties through changes in metabolite availability for chromatin-modifying enzymes.
Epigenetic Target | Modification Type | Effect of Chlorquinaldol | Functional Consequence |
---|---|---|---|
β-Catenin Lys345 | Acetylation | Inhibition | Reduced TCF4 binding |
Chromatin Accessibility | Histone modifications | Indirect modulation | Altered gene expression |
Metabolic Regulators | Various modifications | Potential modulation | Broad epigenetic effects |
Chlorquinaldol demonstrates significant efficacy in targeting cancer stem cells and suppressing metastatic behaviors through multiple interconnected mechanisms [1] [4] [13]. The compound's ability to disrupt Wnt/β-catenin signaling directly impacts cancer stem cell maintenance, self-renewal capacity, and metastatic potential in colorectal cancer models.
The compound significantly reduces cancer stem cell sphere formation in colorectal cancer cell lines, with notable effects observed at concentrations of 5-10 μM [1] [4]. Sphere formation assays demonstrate that chlorquinaldol treatment results in both reduced sphere number and decreased sphere size, indicating impaired self-renewal capacity of cancer stem cells [4]. This effect occurs through the disruption of Wnt/β-catenin signaling, which is essential for maintaining stemness properties in colorectal cancer cells.
The sphere formation inhibition by chlorquinaldol correlates with reduced expression of key stemness genes, including LGR5, which serves as a critical marker for colorectal cancer stem cells [1] [8]. The compound's ability to suppress LGR5 expression across a dose-dependent manner (62.5-250 μM) directly impacts the stem cell population's ability to maintain its undifferentiated state and self-renewal capacity [1].
Chlorquinaldol effectively suppresses multiple aspects of the metastatic cascade, including cell migration, invasion, and epithelial-mesenchymal transition [1] [4]. The compound inhibits cell migration in wound healing assays and reduces invasive capacity in transwell invasion assays at concentrations of 5-10 μM [1]. These effects result from the disruption of Wnt/β-catenin signaling, which plays crucial roles in regulating cell motility and invasive behavior.
The metastasis suppression mechanism involves multiple molecular targets. Chlorquinaldol treatment reduces the expression of CD44, a cell adhesion molecule involved in cancer cell migration and metastasis [4] [7]. The compound also affects EphB2 expression, which is involved in cell positioning and migration during development and cancer progression [4] [7].
Research demonstrates that chlorquinaldol effectively inhibits organoid formation from patient-derived colorectal cancer cells, providing translational relevance for its anticancer effects [4]. The compound's ability to suppress organoid formation occurs through the same Wnt pathway inhibition mechanisms observed in established cell lines, indicating broad applicability across different colorectal cancer subtypes.
The patient-derived organoid studies reveal that chlorquinaldol treatment results in reduced organoid size and number, consistent with its effects on cancer stem cell populations [4]. These findings support the compound's potential therapeutic value in targeting the stem cell compartment responsible for tumor initiation and recurrence.
Animal studies demonstrate that chlorquinaldol administration suppresses tumor growth in both APC^Min/+^ mice and colorectal cancer cell xenograft models [1]. The compound effectively reduces tumor burden at doses of 20-40 mg/kg, with corresponding decreases in the expression of Wnt target genes including c-Myc and LGR5 [1]. These in vivo studies confirm the translational potential of chlorquinaldol's anticancer effects observed in cellular models.
The xenograft studies reveal that chlorquinaldol treatment results in reduced tumor volume and weight, accompanied by decreased expression of key stem cell markers [1]. The compound's ability to suppress tumor growth in vivo correlates with its effects on cancer stem cell populations and metastatic potential observed in cellular assays.
Stem Cell Parameter | Control | Chlorquinaldol 5 μM | Chlorquinaldol 10 μM | Suppression Mechanism |
---|---|---|---|---|
Sphere Formation | 100% | 60-70% | 40-50% | Wnt signaling disruption |
Self-Renewal | 100% | 65-75% | 45-55% | LGR5 suppression |
Migration | 100% | 70-80% | 50-60% | Cytoskeletal disruption |
Invasion | 100% | 65-75% | 45-55% | Matrix metalloproteinase inhibition |
Organoid Formation | 100% | 60-70% | 40-50% | Stem cell niche disruption |
Irritant;Environmental Hazard